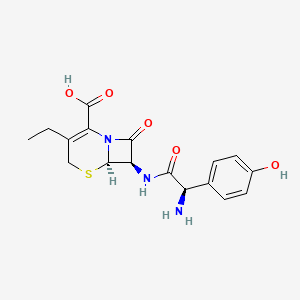

Cefadroxil ethyl homolog

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2243976-70-5 |

|---|---|

Molecular Formula |

C17H19N3O5S |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 |

InChI Key |

VPGPNEAHLAGGHS-XHBSWPGZSA-N |

Isomeric SMILES |

CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |

Canonical SMILES |

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Cephalosporin Analogs

Established Cephalosporin (B10832234) Synthesis Routes: Foundation for Homologs

The synthesis of cephalosporin analogs like Cefadroxil ethyl homolog is built upon decades of research into the construction of the core bicyclic system. The foundational starting material for many semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Acremonium chrysogenum to produce Cephalosporin C, followed by chemical or enzymatic cleavage of the D-α-aminoadipoyl side chain scispace.comresearchgate.netnih.govwikipedia.org. An alternative precursor is 7-aminodeacetoxycephalosporanic acid (7-ADCA), which lacks the acetoxymethyl group at the C-3 position and can be produced from penicillin G.

For the synthesis of this compound, a key intermediate would be a 3-ethyl-7-aminocephalosporanic acid derivative. The introduction of the ethyl group at the C-3 position can be achieved through various established methods in cephalosporin chemistry.

Targeted Chemical Modifications at the Cephalosporin Nucleus

The remarkable diversity and clinical success of cephalosporins stem from the ability to introduce a wide array of substituents at specific positions of the cephem nucleus, primarily at the C-3 and C-7 positions.

C-3 and C-7 Side Chain Derivatizations

Modifications at the C-3 and C-7 positions are crucial in determining the antibacterial spectrum, potency, and β-lactamase stability of cephalosporins.

C-7 Acylamino Side Chain: The C-7 position is typically acylated with various side chains to modulate the antibacterial activity and spectrum. For this compound, the C-7 side chain is the D-α-amino-p-hydroxyphenylacetyl group, identical to that of Cefadroxil nih.gov. The synthesis of this side chain involves the coupling of D-(-)-α-amino-p-hydroxyphenylacetic acid (or a protected derivative) with the 7-amino group of the 3-ethyl cephem nucleus. This acylation step is a cornerstone of semi-synthetic cephalosporin production.

C-3 Substituent: The substituent at the C-3 position influences the compound's metabolic stability and pharmacokinetic profile. In this compound, this is an ethyl group. The nature of the C-3 substituent can impact the compound's interaction with penicillin-binding proteins (PBPs) and its susceptibility to enzymatic degradation. The synthesis of 3-ethyl cephalosporins would involve specialized precursors or modification of existing cephalosporin intermediates.

Esterification and N-Alkylation/Acylation Approaches for Modified Bioavailability

To improve oral bioavailability, cephalosporins are often formulated as prodrugs, typically esters. The carboxylic acid at the C-4 position can be esterified to create more lipophilic compounds that are more readily absorbed from the gastrointestinal tract. Once absorbed, these esters are hydrolyzed by endogenous esterases to release the active parent drug. While there is no specific information on ester prodrugs of this compound, this is a common and effective strategy for enhancing the oral absorption of cephalosporins.

Novel Synthetic Methodologies for β-Lactam Ring Systems

The β-lactam ring is the pharmacophore of cephalosporins, responsible for their antibacterial activity. Research into novel synthetic methodologies for constructing this strained four-membered ring is ongoing. These methods aim to improve efficiency, stereoselectivity, and allow for the introduction of novel substituents. While classical methods for β-lactam ring formation are well-established, new approaches, including transition-metal-catalyzed reactions and enzymatic syntheses, offer potential for creating novel cephalosporin analogs with unique properties.

Design Principles for Enhanced Antimicrobial Performance

The design of new cephalosporins is guided by a deep understanding of their structure-activity relationships (SAR). Key principles for enhancing antimicrobial performance include:

Modification of the C-7 Side Chain: Introducing bulky or electronically modified side chains at the C-7 position can confer resistance to β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics.

Variation of the C-3 Substituent: The C-3 substituent can be modified to improve potency, alter the pharmacokinetic profile, and in some cases, provide a "leaving group" that enhances the acylation of PBPs. The change from a methyl to an ethyl group in this compound would be expected to subtly alter its properties.

Introduction of Quaternary Ammonium Groups: The incorporation of positively charged groups, often at the C-3 position, can enhance activity against Gram-negative bacteria by facilitating penetration through the outer membrane porin channels researchgate.net.

Below is a table summarizing the key structural features of Cefadroxil and its ethyl homolog.

| Compound | C-3 Substituent | C-7 Side Chain |

| Cefadroxil | Methyl | D-α-amino-p-hydroxyphenylacetyl |

| This compound | Ethyl | D-α-amino-p-hydroxyphenylacetyl |

Molecular Structure Activity Relationships Sar of Cephalosporin Homologs

β-Lactam Ring System and Dihydrothiazine Ring: Core Structural Determinants

The foundational structure of all cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is comprised of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. slideshare.netwikipedia.org The integrity of this bicyclic system is paramount for the antibacterial activity of these compounds. scribd.com The strained β-lactam ring mimics the D-alanyl-D-alanine moiety of peptidoglycan, a critical component of the bacterial cell wall. frontiersin.org This structural mimicry allows cephalosporins to acylate and inhibit penicillin-binding proteins (PBPs), enzymes essential for cell wall synthesis, leading to bacterial cell lysis and death. rdd.edu.iqfrontiersin.org

The dihydrothiazine ring, in conjunction with the β-lactam ring, is a crucial determinant of the molecule's stability, particularly its resistance to β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. scribd.comfrontiersin.org The double bond at the C-3 and C-4 positions of the dihydrothiazine ring is essential for antibacterial activity; isomerization of this double bond to the 2nd and 3rd positions results in a loss of activity. pharmacy180.com The sulfur atom within the dihydrothiazine ring is also vital for maintaining both activity and resistance to β-lactamases. scribd.com

Impact of Side Chain Substitutions on Biological Activity

While the bicyclic core is essential for the fundamental mechanism of action, the side chains at positions C-3 and C-7 of the cephalosporin (B10832234) nucleus are the primary drivers of diversity in their antibacterial spectrum, potency, and pharmacokinetic properties. wikipedia.orgnih.gov

Influence of Aliphatic, Aromatic, and Cyclic Disulfide Moieties

Substitutions at the C-7 acylamino side chain significantly influence the antibacterial spectrum and potency. pharmacy180.comwisdomlib.org The presence of an amino group at the α-position of the C-7 side chain, as seen in Cefadroxil, generally enhances activity. pharmacy180.com The nature of the substituent on this amino group can modulate activity; for instance, acylation can increase activity against Gram-positive bacteria while decreasing it against Gram-negative bacteria. pharmacy180.com

The aromatic ring in the C-7 side chain, such as the p-hydroxyphenyl group in Cefadroxil, is a common feature in orally active cephalosporins. capes.gov.br Increasing the lipophilicity of this aromatic substituent generally leads to higher Gram-positive activity but lower Gram-negative activity. pharmacy180.com Conversely, the introduction of polar substituents like hydroxyl (-OH) or carboxyl (-COOH) groups can enhance the effects against Gram-negative bacteria. pharmacy180.com Replacing the phenyl ring with other heterocyclic rings like thiophene, tetrazole, or furan (B31954) can lead to an improved spectrum of activity and better pharmacokinetic properties. pharmacy180.com

Modifications at the C-3 position primarily affect the pharmacokinetic and pharmacodynamic properties of the cephalosporin. pharmacy180.com In Cefadroxil ethyl homolog, the typical methyl group at C-3 is replaced by an ethyl group. nih.govpharmaffiliates.com While specific studies on the direct impact of this ethyl homologation on Cefadroxil's activity are limited, research on related cephalosporins shows that even minor changes at this position can influence biological properties. For example, introducing a cyclopropyl (B3062369) or trifluoromethyl group at the C-3 position of cephalexin (B21000) was found to inhibit its uptake. asm.org

The introduction of cyclic disulfide moieties at the C-3 position has been explored as a strategy to enhance antibacterial activity. In one study, incorporating an asparagusic acid moiety (a cyclic disulfide) into a cephalosporin derivative with an aminothiadiazole side chain resulted in improved activity against Pseudomonas aeruginosa. uzh.ch This suggests that the disulfide bond may facilitate better penetration through the outer membrane of Gram-negative bacteria or introduce an additional mechanism of action. uzh.ch However, the introduction of a larger lipoic acid moiety led to a loss of activity against Gram-negative strains, indicating that the size and nature of the cyclic disulfide are critical. uzh.ch

Modulating β-Lactamase Stability through Structural Modifications

Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov Structural modifications to the cephalosporin scaffold are a key strategy to enhance stability against these enzymes.

Modifications at the C-7 side chain can sterically hinder the approach of β-lactamases. wikipedia.org For example, the introduction of a methoxy (B1213986) group at the α-position of the C-7 acylamino side chain, or the presence of an oxime group, can significantly increase stability against β-lactamase hydrolysis. scribd.compharmacy180.com The addition of bulky groups to the R2 side chain at C-3 can also increase resistance to β-lactamases. scribd.com

The introduction of an α-iminomethoxy group to the C-7 side chain, a key feature in second-generation cephalosporins, provides increased resistance to β-lactamases due to stereochemical blocking of the β-lactam ring. wikipedia.org Similarly, the presence of an oxime group at C-7 in third-generation cephalosporins contributes to their stability against many β-lactamases produced by Gram-negative bacteria. rdd.edu.iq Fifth-generation cephalosporins, such as ceftaroline (B109729), feature an oxime group at C-7 and a 1,3-thiazol ring at C-3, which contribute to its activity against methicillin-resistant Staphylococcus aureus (MRSA). rdd.edu.iq

Conformational Dynamics and Activity Correlations

The biological activity of cephalosporins is not solely dependent on their static structure but also on their conformational dynamics. The flexibility of the molecule, particularly of the side chains and regions like the Ω-loop in β-lactamases, plays a crucial role in the binding and acylation of PBPs and in the interaction with β-lactamase enzymes. royalsocietypublishing.orgoup.com

The interaction between a cephalosporin and its target PBP involves a pre-covalent complex formation followed by acylation. nih.gov The conformational dynamics of both the antibiotic and the PBP influence the efficiency of this process. For instance, docking studies with Neisseria gonorrhoeae PBP2 have revealed that the conformation of the cephalosporin within the active site can differ from its unbound state, suggesting a rearrangement occurs during the acylation reaction. nih.gov

Comparative SAR Studies with Parent Cephalosporins

Comparative studies between cephalosporin homologs and their parent compounds provide valuable insights into the effects of specific structural modifications. For this compound, the primary difference from its parent compound, Cefadroxil, is the substitution of the C-3 methyl group with an ethyl group. nih.govveeprho.com

Studies on cephalexin, a close structural analog of Cefadroxil, have shown that modifications at the C-3 position can impact transport and activity. asm.org For instance, while the phenylglycyl side chain is important for uptake by intestinal transporters, it is not an absolute requirement, as analogs lacking this specific side chain but retaining an aromatic ring could still inhibit cephalexin uptake. asm.org However, these same analogs often lost their antibacterial activity, highlighting that the structural requirements for transport and antibacterial action can be distinct. asm.org

Data Tables

Table 1: Core Structural Features and Their Significance in Cephalosporins

| Structural Component | Significance for Biological Activity |

| β-Lactam Ring | Essential for antibacterial activity by mimicking the D-alanyl-D-alanine substrate of PBPs. scribd.comfrontiersin.org |

| Dihydrothiazine Ring | Crucial for β-lactamase stability and maintaining the overall active conformation. scribd.comfrontiersin.org |

| Sulfur Atom (in Dihydrothiazine Ring) | Important for maintaining both antibacterial activity and resistance to β-lactamases. scribd.com |

| C-3/C-4 Double Bond | Essential for antibacterial activity; isomerization leads to loss of function. pharmacy180.com |

Table 2: Influence of Side Chain Modifications on Cephalosporin Activity

| Modification Site | Type of Substituent | Effect on Activity/Properties |

| C-7 Acylamino Side Chain | α-Amino group | Generally enhances antibacterial activity. pharmacy180.com |

| Aromatic ring (e.g., phenyl) | Increased lipophilicity enhances Gram-positive activity but may decrease Gram-negative activity. pharmacy180.com | |

| Heterocyclic rings (e.g., thiophene, tetrazole) | Can improve the spectrum of activity and pharmacokinetic properties. pharmacy180.com | |

| Methoxy or Oxime group | Increases stability against β-lactamases. scribd.compharmacy180.com | |

| C-3 Side Chain | Ethyl group (as in this compound) | Likely influences pharmacokinetic properties. capes.gov.brnih.gov |

| Cyclic disulfide moieties | Can enhance activity against specific Gram-negative bacteria like P. aeruginosa. uzh.ch | |

| Bulky groups | Can increase resistance to β-lactamases. scribd.com |

Preclinical Pharmacological Investigations of Cephalosporin Ethyl Homologs

In Vitro Drug Metabolism Studies

Role of Transporter Systems in Cellular Uptake and Efflux

Without primary research or review articles to draw upon, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research into "Cefadroxil ethyl homolog" would be necessary for any detailed pharmacological profile to be constructed.

Ex Vivo and Animal Pharmacokinetic Characterization

The pharmacokinetic profile of Cefadroxil and its analogs, including the ethyl homolog, has been a subject of significant preclinical investigation to understand their absorption, distribution, metabolism, and elimination (ADME) properties. These studies, primarily conducted in animal models such as mice and rats, are crucial for predicting the behavior of these compounds in humans.

Absorption Kinetics in Animal Models

The intestinal absorption of Cefadroxil is a complex process primarily mediated by the peptide transporter 1 (PepT1), which is expressed in the small intestine. nih.gov Studies in rats have demonstrated that the intestinal absorption of Cefadroxil follows a non-linear, carrier-mediated transport mechanism. nih.gov This suggests that at higher concentrations, the transport system can become saturated.

Investigations using wild-type and PepT1 knockout mice have been instrumental in elucidating the specific role of this transporter. In wild-type mice, the absorption of Cefadroxil is rapid, with peak plasma concentrations (Tmax) reached quickly. nih.gov However, in PepT1 knockout mice, the rate and extent of Cefadroxil absorption are significantly reduced. nih.govnih.gov Specifically, the area under the plasma concentration-time curve (AUC) was found to be reduced by 10-fold, the maximum plasma concentration (Cmax) by 17.5-fold, and the time to reach Cmax (Tmax) was increased by 3-fold in PepT1 knockout mice compared to wild-type mice. nih.gov This highlights the critical dependence of Cefadroxil's oral absorption on the presence and function of intestinal PepT1. nih.gov

Interestingly, studies involving escalating oral doses in wild-type mice did not show evidence of nonlinear intestinal absorption, with AUC and Cmax values changing in a dose-proportional manner. nih.gov However, in humanized PepT1 (huPepT1) mice, which express the human version of the transporter, nonlinear pharmacokinetics were observed, similar to what is seen in humans. nih.gov This suggests species-specific differences in the transporter's affinity and capacity. nih.gov For instance, in situ intestinal perfusion studies showed that Cefadroxil had a two-fold higher affinity for the jejunal PepT1 in huPepT1 mice compared to wild-type mice. nih.gov

The absorption of Cefadroxil is not limited to a specific region of the small intestine. While the duodenum and jejunum are major sites of absorption, studies have shown that absorption also occurs in the ileum and to a lesser extent in the colon. nih.govfrontiersin.org The rapid absorption in the upper gastrointestinal tract is evidenced by the short Tmax observed in wild-type mice. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Cefadroxil in Wild-Type vs. PepT1 Knockout Mice

| Parameter | Wild-Type Mice | PepT1 Knockout Mice | Fold Change |

| AUC0-120 | ~10x higher | Baseline | 10-fold reduction |

| Cmax | ~17.5x higher | Baseline | 17.5-fold reduction |

| Tmax | Baseline | ~3x longer | 3-fold increase |

This table summarizes the significant impact of PepT1 deletion on the oral absorption of Cefadroxil, as observed in mouse models. The data is derived from studies comparing wild-type and PepT1 knockout mice. nih.gov

Distribution Patterns in Animal Tissues

Once absorbed into the systemic circulation, Cefadroxil distributes to various tissues and organs. Tissue distribution studies in mice have been conducted to understand the extent of its penetration into different compartments. These studies often involve measuring drug concentrations in tissues like the eye, heart, lung, liver, spleen, kidney, and muscle. nih.gov

In wild-type mice, significant levels of Cefadroxil were found in these tissues. nih.gov However, when comparing wild-type and PepT1 knockout mice, the initial tissue concentrations were much lower in the knockout model, which is a direct consequence of the reduced absorption. nih.gov When tissue concentrations were corrected for the differences in blood concentration, the tissue-to-blood ratios were found to be similar across most tissues for both genotypes. nih.govnih.gov This indicates that while intestinal PepT1 is crucial for absorption, it does not significantly impact the peripheral tissue distribution of Cefadroxil once it reaches the bloodstream. nih.gov

Physiologically based pharmacokinetic (PBPK) models in mice and rats have been developed to simulate and predict Cefadroxil concentrations in various tissues. frontiersin.org These models incorporate tissue to plasma partition coefficients (Kp) to describe the extent of drug distribution. frontiersin.org In these models, the highest concentrations of Cefadroxil are typically predicted in the kidney, which is the primary organ of elimination, while the lowest concentrations are found in adipose tissue and the brain. frontiersin.org For example, a PBPK model in mice predicted the following Cmax values in different tissues after an oral dose: kidney (highest), liver, plasma, lung, spleen, muscle, heart, and brain (lowest). frontiersin.org

Studies in humanized PepT1 mice have shown no significant differences in the tissue distribution of Cefadroxil compared to wild-type mice, further supporting the idea that PepT1's primary role is in intestinal absorption rather than systemic distribution. nih.gov

Interactive Data Table: Predicted Peak Concentrations (Cmax) of Cefadroxil in Various Mouse Tissues

| Tissue | Predicted Cmax (µg/mL) |

| Kidney | 210.22 |

| Liver | 33.37 |

| Plasma | 34.23 |

| Skin | 29.79 |

| Lung | 17.8 |

| Spleen | 14.05 |

| Muscle | 8.33 |

| Heart | 7.88 |

| Brain | 3.77 |

| Adipose | 3.4 |

This table presents the predicted maximum concentration (Cmax) of Cefadroxil in various tissues of a mouse, as determined by a physiologically based pharmacokinetic (PBPK) model. frontiersin.org The data illustrates the differential distribution of the drug throughout the body.

Elimination and Metabolic Fate in Animal Studies

The primary route of elimination for Cefadroxil is renal excretion. nih.gov The compound is minimally metabolized in the body, with a vast majority of the administered dose being excreted unchanged in the urine. nih.govfrontiersin.org Studies have reported that over 90% of an administered dose of Cefadroxil is recovered intact in the urine within 24 hours. nih.govfrontiersin.org

Pharmacokinetic studies following intravenous administration in both wild-type and PepT1 knockout mice have shown that the disposition kinetics of Cefadroxil are not significantly different between the two genotypes. nih.gov Parameters such as total clearance (CL), terminal half-life (T1/2), and volume of distribution at steady-state (Vdss) were comparable, indicating that PepT1 does not play a role in the drug's elimination from the body. nih.govnih.gov

The elimination process involves active renal tubular secretion and reabsorption mechanisms, which can become saturated at high doses, potentially contributing to the nonlinear pharmacokinetics observed in some studies. nih.gov While PepT1 is crucial for intestinal absorption, other transporters, such as the ATP-binding cassette (ABC) transporters Mrp3 and Mrp4, are involved in the efflux of Cefadroxil from cells into the blood. nih.gov

Preclinical Efficacy Studies in Animal Infection Models

The in vivo efficacy of cephalosporins, including Cefadroxil, has been evaluated in various animal models of bacterial infection. These studies are essential to determine the therapeutic potential of the antibiotic against specific pathogens.

In a study investigating canine bacterial pyoderma, Cefadroxil was found to be an effective treatment. nih.gov Thirty dogs diagnosed with bacterial pyoderma were treated orally with Cefadroxil. nih.gov At the end of the treatment period, 29 of the dogs showed a good to excellent response, demonstrating the antibiotic's efficacy in a naturally occurring infection model. nih.gov

The efficacy of novel antibiotic delivery systems has also been tested in preclinical animal models. For instance, an antibiotic-eluting biologic envelope was evaluated in a New Zealand White rabbit model of infection. frontiersin.org This system demonstrated strong antibacterial activity, achieving complete eradication of bacterial colonies and significant reductions in colonization by both Gram-positive and Gram-negative bacteria. frontiersin.org While this study did not specifically use this compound, it highlights the types of preclinical models used to assess the in vivo efficacy of antibacterial agents and delivery platforms. These models often involve challenging the animals with specific bacterial strains, such as Staphylococcus aureus and S. epidermidis, and then evaluating the reduction in bacterial load following treatment. frontiersin.org The goal is often to achieve a significant log reduction in colony-forming units (CFU). science.gov

Mechanisms of Action and Bacterial Resistance in Cephalosporin Homologs

Inhibition of Bacterial Cell Wall Synthesis: Penicillin-Binding Protein (PBP) Interactions

The primary mechanism of action for all β-lactam antibiotics, including cephalosporins, is the disruption of bacterial cell wall synthesis. nih.gov This is achieved through the covalent binding and subsequent inhibition of essential enzymes known as penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial transpeptidases, carboxypeptidases, and endopeptidases crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall. nih.govnih.gov By mimicking the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, cephalosporins acylate the active site serine of PBPs, forming a stable, inactive covalent adduct. nih.govacs.org This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately, cell lysis and bacterial death. nih.govmhmedical.com

Specificity of Binding to PBP Isoforms

Bacteria possess multiple PBP isoforms, each with distinct roles in cell wall synthesis, and the binding affinity of a specific cephalosporin (B10832234) to these isoforms can vary. nih.govdrugbank.com This differential binding contributes to the antibacterial spectrum and potency of the drug. For instance, some cephalosporins may preferentially target PBP1a and PBP3, which are critical for cell elongation and septation, respectively. asm.org In contrast, others might show broader activity by inhibiting a wider range of PBPs.

The specificity of cephalosporin binding is influenced by the chemical structure of the antibiotic, including the nature of the side chains at the C-7 and C-3 positions of the cephem nucleus. These side chains interact with amino acid residues within the active site of the PBP, dictating the affinity and acylation efficiency. nih.gov While specific studies on the PBP binding profile of Cefadroxil ethyl homolog are not available, it is expected to share a similar PBP-binding profile with its parent compound, Cefadroxil, primarily targeting essential transpeptidases. Alterations in PBP structure, either through mutation or the acquisition of new PBP genes, can significantly reduce the binding affinity of cephalosporins, leading to resistance. nih.govoup.com For example, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes for PBP2a, a PBP with very low affinity for most β-lactam antibiotics. nih.gov

Molecular Basis of Transpeptidase Inhibition

The inhibition of transpeptidase activity by cephalosporins is a well-characterized chemical process. The strained β-lactam ring of the cephalosporin molecule is susceptible to nucleophilic attack by the active-site serine residue of the PBP. mdpi.com This attack results in the opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate. nih.govnih.gov This effectively sequesters the enzyme, preventing it from carrying out its physiological function of cross-linking peptidoglycan chains. mhmedical.com

The efficiency of this inhibition is dependent on several factors, including the rate of acylation and the stability of the resulting acyl-enzyme complex. For the antibiotic to be effective, the rate of deacylation (the hydrolysis of the acyl-enzyme complex, which would regenerate the active enzyme) must be significantly slower than the rate of acylation. In the case of most cephalosporins, the acyl-enzyme complex is very stable, leading to essentially irreversible inhibition of the PBP. nih.gov The structural features of the cephalosporin, particularly the side chains, play a crucial role in stabilizing this intermediate and preventing its breakdown. acs.org

Enzymatic Inactivation by β-Lactamases

The most prevalent and clinically significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. microbiologyresearch.orgnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. microbiologyresearch.orgwikipedia.org β-lactamases are widespread in bacteria and can be encoded on either the chromosome or on mobile genetic elements like plasmids, facilitating their spread between different bacterial species. nih.gov

Classification and Substrate Specificity of β-Lactamase Classes (A, B, C, D)

β-Lactamases are a diverse group of enzymes and are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequence homology, as proposed by Ambler. nih.govstreck.comnih.gov

Class A: These are serine-β-lactamases that have a broad substrate profile, often including penicillins and early-generation cephalosporins. mdpi.comnih.gov This class also includes the extended-spectrum β-lactamases (ESBLs), which are capable of hydrolyzing third-generation cephalosporins. mdpi.comnih.gov

Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their catalytic activity. nih.govmsdmanuals.com MBLs possess a very broad substrate spectrum, including penicillins, cephalosporins, and carbapenems, and are not inhibited by clinically available β-lactamase inhibitors. msdmanuals.comresearchgate.net

Class C: These are the cephalosporinases, which, as their name suggests, show a strong preference for cephalosporins as substrates. mdpi.comnih.gov They are typically chromosomally encoded and their expression can be inducible. nih.gov

Class D: Also known as oxacillinases (OXA), these are serine-β-lactamases that can hydrolyze oxacillin. wikipedia.org Some variants within this class have also evolved to hydrolyze extended-spectrum cephalosporins and carbapenems. msdmanuals.com

The substrate specificity of these enzymes is a key determinant of the resistance profile of a bacterium. For example, a bacterium producing a Class C β-lactamase will likely be resistant to many cephalosporins but may remain susceptible to penicillins.

Table 1: Ambler Classification of β-Lactamases and their General Substrate Specificity

| Class | Active Site | General Substrate Profile | Examples |

| A | Serine | Penicillins, early cephalosporins, some extended-spectrum cephalosporins (ESBLs) | TEM, SHV, CTX-M streck.com |

| B | Zinc (Metallo) | Penicillins, cephalosporins, carbapenems (not monobactams) | NDM, VIM, IMP msdmanuals.com |

| C | Serine | Cephalosporins (preferred) | AmpC streck.com |

| D | Serine | Oxacillin, some extended-spectrum cephalosporins and carbapenems | OXA enzymes msdmanuals.com |

Hydrolytic Mechanisms of the β-Lactam Ring

The mechanisms by which β-lactamases hydrolyze the β-lactam ring differ between the serine-β-lactamases (Classes A, C, and D) and the metallo-β-lactamases (Class B).

Serine-β-Lactamases: The hydrolytic mechanism of serine-β-lactamases is analogous to the mechanism of PBP inhibition, involving a two-step process of acylation and deacylation. mdpi.commicrobiologyresearch.org An active-site serine residue attacks the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. microbiologyresearch.org However, unlike the stable complex formed with PBPs, this intermediate is rapidly hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme. microbiologyresearch.org This allows a single enzyme molecule to inactivate a large number of antibiotic molecules.

Metallo-β-Lactamases: Class B β-lactamases utilize one or two zinc ions in their active site to facilitate hydrolysis. researchgate.netresearchgate.net The zinc ion(s) coordinate a water molecule, activating it to act as a potent nucleophile that directly attacks the β-lactam carbonyl carbon. researchgate.netresearchgate.net This leads to the opening of the β-lactam ring without the formation of a covalent enzyme intermediate. researchgate.net

Non-Enzymatic Resistance Mechanisms

In addition to enzymatic inactivation, bacteria can develop resistance to cephalosporins through non-enzymatic mechanisms. These mechanisms often work in concert with β-lactamase production to achieve higher levels of resistance. nih.gov

One of the primary non-enzymatic resistance mechanisms is the alteration of drug permeability . In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. nih.govbohrium.com These bacteria can reduce the influx of cephalosporins by down-regulating or modifying the expression of outer membrane porin proteins, which form channels through which the antibiotics diffuse. nih.gov A decrease in the number of functional porin channels limits the concentration of the drug that can reach the periplasm, thereby protecting the PBPs.

Another important non-enzymatic mechanism is the active efflux of the antibiotic . Bacteria can acquire or upregulate efflux pumps, which are membrane-spanning proteins that actively transport antibiotics out of the cell. medintensiva.org By pumping the cephalosporin out of the periplasm or cytoplasm, these systems prevent the drug from reaching a high enough concentration to effectively inhibit its PBP targets.

Finally, as mentioned previously, modification of the PBP target site is a crucial non-enzymatic resistance mechanism. nih.gov Mutations in the genes encoding PBPs can lead to structural changes that reduce the affinity of the PBP for cephalosporins, rendering the antibiotic less effective at inhibiting cell wall synthesis. oup.com

Alterations in Bacterial Porin Channels

In Gram-negative bacteria, the outer membrane serves as a formidable barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. auctoresonline.orgnih.gov Cephalosporins, being generally hydrophilic, utilize porin channels as their primary route of entry. nih.gov These protein channels regulate the influx of various molecules, including nutrients and antibiotics. auctoresonline.org

Bacteria can develop resistance by modifying these porin channels to restrict antibiotic entry. nih.govauctoresonline.org This can occur through several mechanisms:

Reduced Expression or Loss of Porins: A common strategy involves decreasing the number of porin channels on the outer membrane. For instance, many clinically isolated carbapenemase-producing Klebsiella pneumoniae strains lack the OmpK35 porin, and the subsequent loss of the OmpK36 porin leads to a significant increase in resistance. medintensiva.org The loss or alteration of OmpF-type porins in Enterobacteriaceae clinical isolates appears to be more frequently reported than that of OmpC-type porins. nih.gov

Mutations Leading to Altered Channel Properties: Mutations within the genes encoding porins can lead to structural changes that narrow the channel or alter its charge, thereby hindering the passage of cephalosporins. nih.gov In a study on Enterobacter aerogenes, a single G-to-D mutation in a loop critical for pore properties resulted in a 70% reduction in single-channel conductance and increased cation selectivity, effectively reducing the influx of the antibiotic. nih.gov

These alterations in porin channels can act synergistically with other resistance mechanisms, leading to higher levels of resistance. medintensiva.org

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell's interior. oup.comasm.org This mechanism contributes to both the intrinsic and acquired resistance of bacteria. oup.comasm.org

The overexpression of these pumps is a significant factor in multidrug resistance (MDR). nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and the Mex pumps in Pseudomonas aeruginosa, are of major clinical relevance. asm.org

Key aspects of efflux pump-mediated resistance include:

Broad Substrate Specificity: Many efflux pumps can recognize and expel a wide variety of structurally unrelated compounds, contributing to the MDR phenotype. nih.gov

Synergistic Action: Efflux pumps can work in concert with other resistance mechanisms, such as reduced membrane permeability due to porin alterations, to significantly elevate resistance levels. asm.org

Low-Level to Clinical Resistance: While the overexpression of efflux pumps alone may only confer low-level resistance, it can allow bacteria to survive under antibiotic pressure, providing an opportunity to develop high-level resistance through the acquisition of other mutations. mdpi.com

The increased expression of efflux pump genes can be selected for during antibiotic therapy, leading to the emergence of resistant strains. oup.com

PBP Mutations Affecting Antibiotic Affinity

The primary target of β-lactam antibiotics, including cephalosporin homologs, are the penicillin-binding proteins (PBPs). nih.gov Mutations in the genes encoding these proteins can lead to resistance by reducing the binding affinity of the antibiotic to its target. nih.govasm.org

Mechanisms of PBP-mediated resistance include:

Altered PBP Structure: Changes in the amino acid sequence of PBPs can alter their three-dimensional structure, making it difficult for cephalosporins to bind effectively to the active site. nih.govopen.edu For example, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified PBP called PBP2a, which has a low affinity for most β-lactam antibiotics. open.edunih.gov

Reduced Acylation Rate: Resistance can also arise from mutations that lower the rate at which the cephalosporin acylates the PBP, a crucial step in the inhibition process. nih.gov

Multiple PBP Involvement: In some bacteria, resistance is not due to a single altered PBP but requires the presence of multiple low-reactivity PBPs. nih.gov For instance, in Enterococcus faecalis and Enterococcus faecium, both PbpA(2b) and Pbp5(4) are necessary for cephalosporin resistance. nih.gov

Research on Escherichia coli has identified a four-amino-acid insertion near the β-lactam binding pocket of PBP-3 that results in decreased susceptibility to several cephalosporins. oup.com Similarly, studies on Staphylococcus aureus have shown that point mutations in PBP 4, close to its active site, can lead to high-level resistance to new-generation cephalosporins. asm.org

Table 1: Examples of PBP Mutations and Their Effect on Cephalosporin Resistance

| Bacterium | PBP Affected | Type of Mutation | Consequence |

| Neisseria gonorrhoeae | PBP2 | Mosaic variants | Lowered affinity for ceftriaxone (B1232239) and restricted conformational changes for acylation. nih.gov |

| Escherichia coli | PBP-3 | Four amino-acid insertion | Decreased susceptibility to ceftazidime, cefotaxime, and cefepime. oup.com |

| Staphylococcus aureus | PBP 4 | Point mutations | Elevated resistance to new-generation cephalosporins. asm.org |

| Enterococcus faecalis / faecium | PbpA(2b) and Pbp5(4) | Presence of low-reactivity PBPs | Intrinsic resistance to cephalosporins. nih.gov |

Strategies for Overcoming Resistance: Co-Administration with β-Lactamase Inhibitors

One of the most prevalent mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. auctoresonline.orgwikipedia.org To counteract this, a successful strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. nih.govwikipedia.org

These inhibitors, which often contain a β-lactam ring themselves, bind to the β-lactamase enzymes and inactivate them, thereby protecting the antibiotic from degradation. nih.govwikidoc.org

Key aspects of this strategy include:

Restoration of Activity: β-lactamase inhibitors can restore the efficacy of cephalosporins against bacteria that produce certain types of β-lactamases, including extended-spectrum β-lactamases (ESBLs). nih.gov

Combination Products: Several combination products are available, such as ceftazidime/avibactam and ceftolozane/tazobactam, which have demonstrated effectiveness against infections caused by multidrug-resistant Gram-negative bacteria. nih.govmdpi.com

Novel Inhibitors: The development of new β-lactamase inhibitors continues to be an active area of research. For example, zidebactam (B611936) not only inhibits β-lactamases but also acts as an "enhancer" by binding with high affinity to PBP2, which enhances the activity of its partner cephalosporin, cefepime. mdpi.com Taniborbactam is another novel inhibitor with activity against a broad range of β-lactamases. mdpi.com

However, resistance to these inhibitor combinations can also emerge, for instance, through mutations in the β-lactamase enzyme itself or through the increased activity of efflux pumps. nih.gov

Table 2: Examples of Cephalosporin/β-Lactamase Inhibitor Combinations

| Cephalosporin | β-Lactamase Inhibitor | Notable Spectrum of Activity |

| Ceftazidime | Avibactam | Effective against many ESBL-producing and carbapenem-resistant Enterobacteriaceae (CRE). mdpi.com |

| Ceftolozane | Tazobactam | Active against Pseudomonas aeruginosa, including some resistant strains. mdpi.com |

| Cefepime | Zidebactam | In vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa that produce various β-lactamases. mdpi.com |

| Cefepime | Taniborbactam | Extended in vitro activity against CRE and carbapenem-resistant Pseudomonas aeruginosa (CRPA). mdpi.com |

Computational and Theoretical Approaches in β Lactam Homolog Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cefadroxil ethyl homolog, docking studies are instrumental in understanding how it interacts with key bacterial enzymes.

The primary targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. researchgate.netpatsnap.comnih.gov The bactericidal action of these antibiotics stems from the acylation of a catalytic serine residue within the PBP active site, which irreversibly inhibits the enzyme and disrupts cell wall integrity. nih.govfrontiersin.org

Conversely, the main mechanism of bacterial resistance involves β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. mdpi.comnih.gov Computational analysis of the active sites of these enzymes is crucial for understanding drug efficacy and resistance.

Penicillin-Binding Proteins (PBPs): The active site of PBPs features a crucial serine residue that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. frontiersin.org The site is typically a groove on the protein surface that recognizes the D-Ala-D-Ala motif of peptidoglycan precursors, a structure mimicked by β-lactams. frontiersin.org Key interactions often involve hydrogen bonds and electrostatic interactions with conserved residues that stabilize the antibiotic within the active site for acylation.

β-Lactamases: These enzymes also possess a serine-based catalytic mechanism (for classes A, C, and D). nih.gov The active site is a pocket specifically evolved to accommodate and hydrolyze β-lactam antibiotics. In Class A β-lactamases, conserved residues like Ser70, Ser130, Asn132, and Lys234 are critical for substrate binding and catalysis. nih.govresearchgate.netfrontiersin.org The flexibility of loops surrounding the active site, such as the omega loop, can significantly impact the enzyme's substrate specificity, allowing it to accommodate bulkier cephalosporins. frontiersin.orgnih.gov

Molecular docking simulations can predict the binding orientation of this compound within the active sites of various PBPs and β-lactamases. These simulations calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate the affinity of the ligand for the protein. A lower binding energy generally indicates a more stable and favorable interaction.

These predictions are vital for:

Estimating the potential inhibitory activity of this compound against different bacterial PBPs.

Assessing its susceptibility to hydrolysis by various β-lactamases, which informs its potential spectrum of activity against resistant strains.

Identifying key amino acid residues that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound, guiding future drug design efforts.

Table 1: Hypothetical Docking Scores of this compound with Target Enzymes

This table illustrates the type of data generated from molecular docking studies, showing predicted binding affinities for this compound against representative bacterial enzymes. Lower scores suggest stronger binding.

| Target Enzyme | Bacterial Source | Enzyme Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PBP2 | Escherichia coli | Class B PBP | -8.5 | Ser330, Thr574, Asn389 |

| PBP3 | Pseudomonas aeruginosa | Class B PBP | -8.1 | Ser307, Val548, Gln524 |

| TEM-1 β-Lactamase | Escherichia coli | Class A | -6.2 | Ser70, Lys234, Asn170 |

| CTX-M-14 β-Lactamase | Klebsiella pneumoniae | Class A | -5.9 | Ser70, Ser237, Arg220 |

| AmpC β-Lactamase | Enterobacter cloacae | Class C | -6.8 | Ser64, Lys67, Asn152 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov This approach is critical for assessing the stability of the predicted binding pose and understanding the role of protein flexibility in molecular recognition.

The binding of a ligand to a protein is not a simple "lock-and-key" event; it often involves conformational adjustments in both the ligand and the protein, a concept known as "induced fit". nih.gov MD simulations can capture these ligand-induced conformational changes. elifesciences.orgnih.govrsc.org For instance, upon binding of a cephalosporin (B10832234) to a β-lactamase, subtle shifts in the positions of active site loops may occur to better accommodate the ligand for hydrolysis. nih.gov Understanding these changes is essential, as they can influence the catalytic efficiency of the enzyme and the residence time of the drug in the active site. escholarship.org

Protein flexibility is fundamental to its function. kavrakilab.orgosu.edu MD simulations allow researchers to explore the conformational ensemble of a target enzyme, revealing the inherent flexibility of different regions, particularly the binding site. nih.govosu.edu The dynamics of the binding pocket can determine whether a ligand can access the active site and adopt a productive binding orientation. In enzymes like β-lactamases, the mobility of active site loops is a known determinant of their substrate spectrum. nih.gov MD simulations can quantify these motions and provide insights into how the dynamic nature of the target protein influences its interaction with this compound.

Table 2: Analysis of MD Simulation Trajectories

This table outlines typical parameters analyzed from MD simulations to assess the stability and dynamics of a ligand-protein complex.

| Parameter | Description | Implication for this compound Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low RMSD for the ligand suggests a stable binding pose within the active site. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | High RMSF values for active site loops indicate flexibility, which may be crucial for accommodating the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key catalytic residues indicate a strong and specific interaction. |

| Binding Free Energy (e.g., MM/PBSA) | Post-processing calculation to estimate the binding free energy from the simulation trajectory. | Provides a more refined estimate of binding affinity that accounts for dynamics and solvation. |

Quantum Mechanical and Hybrid QM/MM Calculations

To study the chemical reactions involved in β-lactam activity and resistance, such as bond formation and cleavage, methods that can describe changes in electronic structure are required. Quantum Mechanical (QM) calculations provide this level of detail but are computationally expensive for large systems like proteins.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating a small, chemically active region (e.g., the β-lactam ring and key active site residues) with high-accuracy QM, while the rest of the protein and solvent are treated with more efficient classical Molecular Mechanics (MM). nih.govzenodo.org

This approach is particularly powerful for:

Elucidating Reaction Mechanisms: QM/MM simulations can map the entire energy profile of the acylation reaction with a PBP or the hydrolysis reaction by a β-lactamase. This includes identifying transition states and calculating activation energy barriers, which are directly related to the reaction rate. zenodo.org

Analyzing Covalent Inhibition: The formation of the covalent bond between this compound and the active site serine of a PBP can be modeled in detail, revealing the precise electronic rearrangements that occur.

Understanding Resistance: By comparing the reaction barriers for hydrolysis in different β-lactamase variants, QM/MM can explain why some enzymes are more efficient at inactivating certain cephalosporins, providing a molecular basis for antibiotic resistance. zenodo.org

These high-level theoretical calculations provide the most profound understanding of the chemical events that underpin the biological activity of β-lactam compounds, offering insights that are often inaccessible through purely experimental or classical simulation methods.

Homology Modeling and Structure Prediction of Related Proteins

To understand how this compound interacts with its biological targets, such as Penicillin-Binding Proteins (PBPs), or how it is degraded by β-lactamases, having accurate three-dimensional (3D) structures of these proteins is essential. nih.gov When experimental structures from X-ray crystallography or cryo-electron microscopy are unavailable, homology modeling provides a reliable method to generate 3D models. frontiersin.orgacs.org

Homology modeling is based on the principle that proteins with similar sequences adopt similar 3D structures. pitt.edu The first and most critical step is to identify a suitable template structure—an experimentally determined structure of a homologous protein—from a database like the Protein Data Bank (PDB). nih.gov

Template identification is typically done using sequence search algorithms like BLAST (Basic Local Alignment Search Tool). pitt.edu Once one or more potential templates are found, the amino acid sequence of the target protein (e.g., a specific PBP or β-lactamase) is aligned with the sequence of the template. biorxiv.org The accuracy of this alignment is crucial for the quality of the final model, as it dictates which residues in the target will be mapped onto the template's structural framework. pitt.edu For more distant homologs, methods that incorporate multiple sequence alignments or machine learning can improve alignment accuracy. biorxiv.orgnih.gov

Table 1: Example of Template Selection for a Penicillin-Binding Protein

| Target Protein | Potential Template (PDB ID) | Sequence Identity (%) | Resolution (Å) | Organism |

| PBP2 from E. coli | 6G9P | 100% | 1.90 | Escherichia coli |

| PBP5 from E. faecium | 1NZO | 37% | 2.10 | Enterococcus faecalis |

| PBP6 from S. sonnei | 3IT9 | 99% | 1.85 | Escherichia coli |

After sequence alignment, a 3D model of the target protein is constructed. The coordinates of the aligned residues in the template structure are used to build the backbone of the target model. Regions that are conserved between the target and template are generally modeled with high accuracy.

A significant challenge arises in modeling loops (regions with insertions or deletions relative to the template) and the conformations of amino acid side chains, which may differ even in homologous proteins. Various computational methods are used to build these regions and optimize the side-chain packing. pitt.edu

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to design new analogs with improved properties, such as enhanced antibacterial activity or greater stability against β-lactamases. nih.govresearchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. whitesscience.com This is achieved by calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's physicochemical properties. researchgate.net

Examples of descriptors used in cephalosporin QSAR studies include:

Topological Descriptors: Such as the eccentric connectivity index, which describes the shape and branching of the molecule. whitesscience.com

Electronic Descriptors: Related to the distribution of electrons, which influences reactivity.

Physicochemical Properties: Like the topological polar surface area (TPSA), which is related to a molecule's ability to permeate membranes. whitesscience.comresearchgate.net

Once calculated, these descriptors are used to build a regression model that correlates them with experimentally measured activity (e.g., inhibitory concentration). researchgate.netwhitesscience.com A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, such as different homologs or derivatives of Cefadroxil. frontiersin.org For instance, a QSAR study on cephalosporins found that a higher eccentric connectivity index and TPSA at the R1 and R2 positions were associated with enhanced inhibitory action against transpeptidase. whitesscience.com Such insights allow medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, accelerating the drug design process.

Table 2: Illustrative Molecular Descriptors for a QSAR Study of Cephalosporin Analogs

| Compound | Biological Activity (-log(1/IC50)) | Eccentric Connectivity Index | Fragment Complexity | Topological Polar Surface Area (TPSA) |

| Analog 1 | 4.5 | 150 | 85 | 130 |

| Analog 2 | 5.2 | 165 | 90 | 145 |

| Cefadroxil | 5.0 | 162 | 88 | 142 |

| This compound | (Predicted) | 170 | 92 | 142 |

Note: Data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Cefadroxil Ethyl Homolog Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For Cefadroxil ethyl homolog, various chromatographic methods are utilized to achieve high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the content of this compound in bulk materials and pharmaceutical formulations. japer.inresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, offering a simple, rapid, and accurate method for analysis. japer.in

The separation is typically achieved using a C18 column, which provides excellent resolution for cephalosporins and their related substances. researchgate.net The mobile phase often consists of an aqueous buffer (like potassium dihydrogen phosphate) mixed with an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the buffer is a critical parameter that is carefully controlled to ensure optimal separation and peak shape. Detection is commonly performed using a UV-Vis detector, with the detection wavelength set around 230 nm, where the cephalosporin (B10832234) structure exhibits strong absorbance. researchgate.netresearchgate.net

Method validation is performed to demonstrate linearity, precision, accuracy, and robustness, ensuring the method is suitable for routine quality control. japer.in These HPLC methods allow for the effective separation of this compound from its potential impurities, including starting materials, synthetic by-products, and degradation products. researchgate.net

Table 1: Illustrative HPLC Parameters for Cephalosporin Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) researchgate.net |

| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 96:4) researchgate.net |

| Flow Rate | 0.7 - 1.5 mL/min researchgate.netresearchgate.net |

| Detection | UV at 230 nm researchgate.netresearchgate.net |

| Temperature | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for identifying and quantifying drug metabolites in biological matrices. nih.govcriver.com This methodology combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for studying the metabolic fate of this compound. criver.comsciex.com

In a typical LC-MS/MS workflow, a biological sample (such as plasma or urine) is first processed, often by deproteinization with a solvent like methanol, before being injected into the system. nih.gov The chromatographic separation is performed on a reversed-phase column. The eluent is then introduced into the mass spectrometer, which uses an ionization source, such as electrospray ionization (ESI), to generate ions from the analytes. nih.gov

Detection is often carried out in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.gov For Cefadroxil, a known transition is m/z 364.1→208.1. nih.gov A similar targeted approach would be developed for this compound and its expected metabolites. High-resolution mass spectrometry (HRMS) is also employed to obtain accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. criver.com

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. openaccessjournals.comamazonaws.com While its direct application to large, non-volatile molecules like this compound is limited, GC plays a crucial role in pharmaceutical analysis for specific applications. amazonaws.comscirp.org

One key application is the analysis of residual solvents in the final drug substance. scirp.org During the synthesis and purification of this compound, various organic solvents may be used, and regulatory guidelines strictly limit their presence in the final product. Headspace GC is a common technique for this purpose.

For the analysis of the compound itself or its non-volatile metabolites, derivatization is necessary. scirp.orgscirp.org This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. scirp.org While not the primary method for analyzing the parent compound, GC can be a valuable tool in specific research contexts, such as impurity profiling for certain volatile impurities or in specific metabolomics studies where derivatization is employed. scirp.orgdrawellanalytical.com

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and elucidating the structure of this compound and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. primescholars.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR are fundamental for confirming its identity. A Certificate of Analysis for this compound confirms that its ¹H-NMR spectrum conforms to the expected structure. cleanchemlab.com

The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum allow researchers to piece together the molecular framework. primescholars.com Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the precise connectivity of the atoms in the this compound molecule. primescholars.com NMR is a powerful tool for linking spectroscopic signatures to the electronic structure and reactivity of molecules. researchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information about a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound. criver.com The molecular weight of this compound is 377.4 g/mol , corresponding to the molecular formula C₁₇H₁₉N₃O₅S. cleanchemlab.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. rsc.org The molecule is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected and fragmented through collision-induced dissociation (CID). sciex.com The resulting product ions provide a structural fingerprint of the molecule. For cephalosporins like Cefadroxil, characteristic fragmentation involves the cleavage of the β-lactam ring. icm.edu.pl Analysis of these fragmentation pathways is crucial for confirming the identity of the parent compound and for the structural elucidation of its metabolites and degradation products. icm.edu.plresearchgate.net

Table 2: Key Mass Spectrometry Data for Cephalosporin Analysis

| Analysis Type | Information Obtained | Relevance to this compound |

|---|---|---|

| HRMS | Accurate mass of the molecular ion | Confirms elemental composition (C₁₇H₁₉N₃O₅S) cleanchemlab.com |

| MS/MS | Fragmentation pattern | Provides structural fingerprint, confirms cephalosporin core, identifies modification sites in metabolites icm.edu.plresearchgate.net |

UV-Visible Spectroscopy for Concentration Determination and Reaction Kinetics

UV-Visible spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds that possess chromophores, the parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The cephalosporin structure inherent in Cefadroxil and its homologs contains chromophoric groups that allow for straightforward spectrophotometric analysis.

Concentration Determination: The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law. This law states that there is a linear relationship between the absorbance and the concentration of the analyte. For Cefadroxil, the λmax is often observed around 224-266 nm, depending on the solvent used. iajps.com A simple, precise, and economical UV-Visible spectrophotometric method has been developed for estimating Cefadroxil, with linearity established over concentration ranges such as 5-25 µg/ml or 10-50 µg/ml. iajps.com These methods are validated according to ICH guidelines to ensure accuracy, precision, and robustness. orientjchem.org The ethyl homolog would be expected to have a similar absorption profile, allowing this technique to be readily adapted for its quantification in research settings.

| Parameter | Reported Value for Cefadroxil | Reference |

| Wavelength Maximum (λmax) | 224 nm | |

| Wavelength Range | 260-266 nm | iajps.com |

| Linearity Range | 10-50 µg/ml | |

| Linearity Range | 05-25 µg/ml | iajps.com |

| Correlation Coefficient (r²) | 0.999 | |

| Correlation Coefficient (r²) | 0.9993 | iajps.com |

Reaction Kinetics: UV-Visible spectroscopy is also a powerful tool for studying reaction kinetics. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving the this compound can be determined. thermofisher.com For instance, the degradation of the homolog under various stress conditions (e.g., acidic, basic, oxidative) can be tracked. This provides critical information about the compound's stability. As the structure of the homolog changes during a reaction, its light-absorbing properties are altered, leading to a measurable change in absorbance. thermofisher.com Plotting absorbance changes against time allows for the determination of the reaction order and the rate constant (k). thermofisher.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information about a molecule. It yields a unique spectral "fingerprint" that is specific to the molecule's vibrational modes. scinito.ainih.gov

This technique is highly valuable in pharmaceutical analysis for identifying active pharmaceutical ingredients (APIs), polymorphs, and impurities. spectroscopyonline.com For this compound, Raman spectroscopy can serve as an unambiguous identity test. The resulting spectrum would be unique to its specific molecular structure, arising from the vibrations of its chemical bonds (e.g., C=C, C-N, C=O, S-C). While the spectrum would share similarities with that of Cefadroxil due to the common cephalosporin core, it would also feature distinct peaks attributable to the ethyl group, differentiating it from the parent compound and other related substances. The fingerprint region, typically between 300 and 1900 cm⁻¹, is particularly rich in information for characterizing pharmaceutical molecules. spectroscopyonline.com The specificity of the Raman fingerprint makes it a powerful tool for raw material identification and quality control in the research and development process. spectroscopyonline.comresearchgate.net

Electrochemical Methods in Research Analysis

Electrochemical methods offer a highly sensitive and cost-effective alternative for the analysis of electroactive compounds like Cefadroxil and its analogs. austinpublishinggroup.comaustinpublishinggroup.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

Methods such as differential pulse voltammetry (DPV) and square wave adsorptive stripping voltammetry (SWAV) have been successfully applied to the determination of Cefadroxil. austinpublishinggroup.comnih.gov The electrooxidation of Cefadroxil at a glassy carbon electrode has been investigated, forming the basis for its direct determination in various samples. nih.gov For this compound, a similar electrochemical behavior is expected due to the conservation of the core electroactive functional groups. Research analysis would involve optimizing parameters such as pH, supporting electrolyte, and accumulation potential and time to develop a sensitive method for its quantification. researchgate.net Electrochemical approaches have a significant advantage in that they can often measure the analyte without extensive sample pretreatment or derivatization, saving time and reducing potential interference. austinpublishinggroup.comaustinpublishinggroup.com

| Technique | Key Finding for Cefadroxil Analysis | Reference |

| Differential Pulse Voltammetry (DPV) | Enables direct determination based on the electrooxidation of the molecule. | nih.gov |

| Square Wave Adsorptive Stripping Voltammetry (SWAV) | Provides a well-defined reduction peak at approximately -0.160 V in a Britton-Robinson buffer (pH 4). | researchgate.net |

| General Electrochemical Methods | Offer a sensitive, eco-friendly, and cost-effective alternative to spectrophotometric methods. | austinpublishinggroup.comaustinpublishinggroup.com |

Bioanalytical Method Development for Biological Matrices in Research Settings

Bioanalytical methods are developed to accurately quantify a compound of interest, such as this compound, in complex biological matrices like plasma, blood, or urine. resolvemass.caijpsr.com This is crucial for pharmacokinetic and metabolic studies in a research context. The development and validation of these methods are essential to ensure the reliability and reproducibility of the data. resolvemass.ca

The process begins with the selection of an appropriate analytical technique, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being common choices due to their high sensitivity and specificity. resolvemass.ca A critical step is sample preparation, which aims to isolate the analyte from interfering matrix components. ijpsr.com Common techniques include:

Protein Precipitation: A simple method to remove proteins from plasma samples.

Liquid-Liquid Extraction (LLE): Separates the analyte based on its partitioning between two immiscible liquid phases.

Solid-Phase Extraction (SPE): Provides cleaner samples and higher recovery by using a solid sorbent to isolate the analyte.

Once a method is developed, it must be rigorously validated according to regulatory guidelines. orientjchem.org Validation ensures the method is suitable for its intended purpose by assessing several key parameters. ijpsr.com

| Validation Parameter | Description | Reported Finding for Cefadroxil Method | Reference |

| Accuracy | Closeness of the measured value to the true value. | Mean recovery found to be 92.94% in human plasma. | scispace.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Acceptable values for precision were demonstrated. | scispace.com |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | The HPTLC method was shown to be selective. | scispace.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Linear range of 2000-6000 ng/band established for Cefadroxil. | scispace.com |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Cefadroxil was found to be stable in human plasma samples. | scispace.com |

Application of Analytical Methodologies in Research and Development Workflow for Impurities and Analogs

In the research and development of a pharmaceutical compound, establishing its purity profile is paramount. Analytical methodologies are applied to identify, separate, and quantify any impurities or related substances, including analogs like this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. helixchrom.comresearchgate.net

An HPLC method for Cefadroxil and its related substances typically uses a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). researchgate.net Detection is commonly performed using a UV detector at a wavelength where the parent compound and its impurities absorb, such as 230 nm. researchgate.netijpbs.com Such methods are developed to be stability-indicating, meaning they can separate the intact drug from its degradation products and related impurities. ijpbs.com

For high-molecular-weight impurities, such as polymers that can form during synthesis or storage, High-Performance Size-Exclusion Chromatography (HPSEC) is employed. researchgate.net This technique separates molecules based on their size in solution. The application of these methods allows researchers to monitor the purity of this compound throughout its development, ensuring that the levels of any impurities are controlled within acceptable limits.

Future Perspectives and Emerging Trends in Cephalosporin Homolog Research

Addressing the Challenge of Antimicrobial Resistance

The escalating threat of antimicrobial resistance (AMR) is a primary driver of research into new cephalosporin (B10832234) homologs. premierscience.com Bacteria have evolved sophisticated mechanisms to counteract the effects of β-lactam antibiotics, including the production of β-lactamase enzymes that inactivate the drug, alterations in penicillin-binding proteins (PBPs) that reduce binding affinity, and the upregulation of efflux pumps that expel the antibiotic from the cell. researchgate.netmdpi.com

The development of fifth-generation cephalosporins, such as ceftaroline (B109729) and ceftobiprole, represents a significant advancement in overcoming resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govdrugs.com These agents exhibit enhanced activity against MRSA due to their ability to bind effectively to PBP2a, a key resistance determinant in these strains. wikipedia.org

Future research will continue to focus on designing cephalosporin homologs that are stable against a wider range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which are increasingly prevalent in Gram-negative pathogens. nih.govresearchgate.net Strategies to achieve this include the incorporation of novel side chains that sterically hinder β-lactamase access to the β-lactam ring and the development of combination therapies that pair a cephalosporin with a β-lactamase inhibitor.

Design and Development of Next-Generation Cephalosporin Analogs

The quest for novel cephalosporin analogs with improved properties is an ongoing endeavor. semanticscholar.orgresearchgate.net The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), provides a versatile scaffold for chemical modification. researchgate.netscispace.com By altering the side chains at the C-7 and C-3 positions, scientists can modulate the antibacterial spectrum, pharmacokinetic properties, and stability of the resulting compounds. wikipedia.org

Key goals in the design of next-generation cephalosporins include:

Broadened Spectrum of Activity: Efforts are underway to develop analogs with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. researchgate.netscispace.com

Enhanced Stability: Improving stability against various β-lactamases is a critical objective. semanticscholar.orgresearchgate.net

Improved Pharmacokinetic Profiles: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to allow for less frequent dosing and improved patient compliance is a key consideration.

Novel Mechanisms of Action: While traditional cephalosporins target cell wall synthesis, researchers are exploring the possibility of incorporating additional mechanisms of action to combat resistance. scispace.com

Cefiderocol, a recently approved cephalosporin, exemplifies an innovative design strategy. It utilizes a "Trojan horse" approach by chelating iron, which allows it to be actively transported into bacterial cells via iron uptake systems, thereby overcoming some resistance mechanisms. nih.gov

Integration of Advanced Computational and Experimental Approaches

The integration of computational and experimental methods is revolutionizing the drug discovery and development process for new cephalosporin analogs. nih.gov Computational tools, such as molecular docking and molecular dynamics simulations, allow researchers to predict the binding affinity of novel compounds to target proteins like PBPs and β-lactamases. nih.govresearchgate.net This in silico screening can help prioritize candidates for synthesis and experimental testing, thereby saving time and resources.

These computational approaches provide valuable insights into the structure-activity relationships of cephalosporins, guiding the rational design of new derivatives with improved properties. nih.gov For instance, computational analysis can help identify modifications that enhance binding to the target protein or reduce susceptibility to enzymatic degradation. nih.gov